1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride
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Overview
Description
1-(aminomethyl)-2-oxabicyclo[311]heptane-4-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride typically involves a multi-step process. One common approach is the cycloaddition reaction, which forms the bicyclic core. This can be achieved through a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . The reaction conditions are generally mild and operationally simple, making it suitable for large-scale preparation.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of metal-free catalysts and enantioselective approaches to produce the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions: 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of high-energy density compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached to the ring system.
Bicyclo[3.3.1]nonane derivatives: These compounds have a larger bicyclic core and are used in different applications, such as anticancer research.
Uniqueness: 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both an amino and carboxylic acid group. This combination of features makes it particularly versatile for various chemical reactions and applications.
Properties
CAS No. |
2624138-45-8 |
---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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